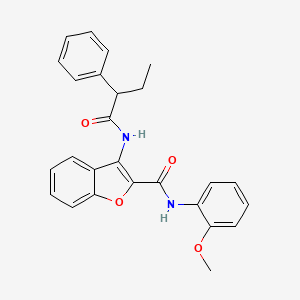

N-(2-methoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide

Description

“N-(2-methoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide” is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring, substituted with various functional groups.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-3-(2-phenylbutanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4/c1-3-18(17-11-5-4-6-12-17)25(29)28-23-19-13-7-9-15-21(19)32-24(23)26(30)27-20-14-8-10-16-22(20)31-2/h4-16,18H,3H2,1-2H3,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQOWDFOYRRNJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and carbonyl compounds.

Introduction of the Amide Group: The amide group can be introduced via acylation reactions using appropriate acyl chlorides or anhydrides.

Substitution Reactions: The methoxy and phenyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts may also be used to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology and Medicine

In biological and medicinal research, benzofuran derivatives are often explored for their potential therapeutic properties. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of “N-(2-methoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide” would depend on its specific biological target. Generally, benzofuran derivatives interact with enzymes or receptors, modulating their activity. The methoxy and amide groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Benzofuran-2-carboxamide: A simpler analog without the methoxy and phenyl substitutions.

N-(2-methoxyphenyl)benzofuran-2-carboxamide: Lacks the butanamido group.

3-(2-phenylbutanamido)benzofuran-2-carboxamide: Lacks the methoxy group.

Uniqueness

The unique combination of functional groups in “N-(2-methoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide” may confer distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for further research and development.

Biological Activity

N-(2-methoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure indicates the presence of a benzofuran moiety, which is known for various biological activities. The methoxy and phenyl groups contribute to its lipophilicity and potential interaction with biological targets.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Compounds in this class have been shown to exhibit:

- Inhibition of Cell Proliferation : Research indicates that certain benzofuran derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and altering cell cycle progression.

- Anti-Metastatic Effects : Similar compounds have demonstrated the ability to reduce migration and invasion in cancer cells, particularly hepatocellular carcinoma (HCC) models. For instance, a related compound, BMBF (a benzofuran derivative), was found to suppress motility and promote E-cadherin expression while downregulating vimentin and MMP9 in Huh7 cells, which are known for their aggressive metastatic behavior .

The mechanisms through which this compound exerts its biological effects may include:

- Modulation of Signaling Pathways : Compounds with similar structures have been shown to affect signaling pathways such as FAK/AKT, which are critical in cancer cell survival and metastasis. BMBF reduced integrin α7 expression and inhibited downstream signaling cascades .

- Induction of Apoptosis : Studies suggest that these compounds can activate apoptotic pathways, leading to programmed cell death in malignant cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of proliferation in Huh7 cells | |

| Anti-Metastatic | Reduced migration and invasion | |

| Apoptosis Induction | Induction of cell death in cancer models |

Research Findings

- Cytotoxicity Studies : In vitro studies using Huh7 cells demonstrated that this compound exhibited significant cytotoxicity with an IC50 value around 38.15 μM after 48 hours of treatment .

- Mechanistic Insights : The compound's ability to alter the expression of proteins involved in epithelial-mesenchymal transition (EMT) suggests a mechanism that could be exploited for therapeutic purposes in treating metastatic cancers .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(2-methoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide?

- The synthesis involves multi-step organic reactions, starting with the benzofuran core functionalized via coupling reactions. Key steps include:

- Amidation : Introducing the 2-phenylbutanamido group via coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in solvents such as acetonitrile or DMF .

- Methoxyphenyl substitution : Attaching the N-(2-methoxyphenyl) group under reflux conditions, optimized for temperature (60–80°C) and reaction time (6–12 hours) to maximize yield .

- Purification : Column chromatography or recrystallization in ethanol is used to isolate the compound with >95% purity .

Q. How is the molecular structure of this compound validated experimentally?

- Spectroscopic techniques :

- NMR : ¹H and ¹³C NMR confirm connectivity and functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in benzofuran at δ 6.5–8.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z ~493.2) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, though limited data exist for this specific derivative .

Q. What are the solubility and stability profiles under laboratory conditions?

- Solubility : Moderately soluble in DMSO and DMF, sparingly in ethanol, and insoluble in water. Solubility can be enhanced using co-solvents like PEG-400 for biological assays .

- Stability : Stable at room temperature for >6 months when stored in amber vials under inert gas. Degrades under prolonged UV exposure or acidic conditions (pH < 4) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Comparative assays : Use standardized cell lines (e.g., HeLa for cytotoxicity) and consistent assay conditions (e.g., 48-hour incubation, 10 µM dose) to minimize variability .

- Structural analogs : Compare activity with derivatives (e.g., N-(2-ethoxyphenyl) or 3-nitro-substituted analogs) to identify structure-activity relationships (SAR) .

- Meta-analysis : Cross-reference data from kinase inhibition assays (e.g., IC₅₀ values against EGFR or MAPK pathways) to validate target specificity .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and improves yield by 15–20% .

- Continuous flow reactors : Enhance scalability and reproducibility for industrial-grade synthesis, with real-time monitoring via HPLC .

- Catalyst optimization : Transition from DCC to EDC/HOBt reduces side products (e.g., acylurea formation) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding with targets like COX-2 or β-amyloid. Key interactions include hydrogen bonding with the methoxyphenyl group and hydrophobic contacts with the benzofuran core .

- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent models (e.g., TIP3P water) .

- Pharmacophore modeling : Identify critical moieties (e.g., carboxamide and methoxy groups) for anti-inflammatory or neuroprotective activity .

Q. How do researchers address discrepancies in pharmacokinetic predictions vs. experimental data?

- In vitro ADME assays :

- Permeability : Caco-2 cell monolayers evaluate intestinal absorption (Papp < 1 × 10⁻⁶ cm/s indicates poor bioavailability) .

- Metabolic stability : Microsomal assays (human liver microsomes) quantify CYP450-mediated degradation (t₁/₂ ~45 minutes) .

- In silico adjustments : Refine LogP (predicted ~3.5) and pKa (8.2) using experimental solubility data to improve PBPK models .

Methodological Guidelines

- Experimental design : Use a fractional factorial design (e.g., 2⁴-¹) to screen critical variables (temperature, solvent, catalyst loading, time) during synthesis optimization .

- Data validation : Cross-correlate NMR shifts with calculated chemical shifts (e.g., via ACD/Labs or ChemDraw) to confirm structural assignments .

- Contradiction mitigation : Pre-register assay protocols on platforms like Zenodo to ensure reproducibility and transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.